2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine ring and facilitate the alkylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid;hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride: This compound has a different substituent on the pyridine ring, which can lead to different chemical properties and applications.
Uniqueness
2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-2-(4-methylpyridin-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-5-11-6-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXAGJBKUOACH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)(C)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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